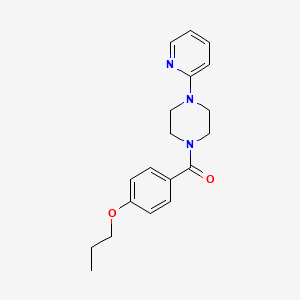
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as P4MP, is a chemical compound that has been studied extensively for its potential therapeutic applications. P4MP belongs to the class of piperazine derivatives and has been found to exhibit promising properties in the field of medicinal chemistry.
Mécanisme D'action
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a selective agonist for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can induce a wide range of biochemical and physiological effects, including increased levels of serotonin, enhanced cognitive function, and improved mood. 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, which suggests its potential as a therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its high potency and selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its relatively short half-life, which may limit its use in long-term studies.
Orientations Futures
There are several potential future directions for the study of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems may help to overcome some of the limitations associated with the use of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and typically yields 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in good to excellent yields.
Applications De Recherche Scientifique
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent serotonin receptor agonist activity, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
(4-propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-15-24-17-8-6-16(7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKPVNYBDQPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)